(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a unique structure combining a difluorophenyl group and a thiazepane ring, making it an interesting subject for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives and difluorophenyl-containing molecules. Examples include:
- (2,6-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- (2,6-Difluorophenyl)(7-(pyridin-2-yl)-1,4-thiazepan-4-yl)methanone.
Uniqueness
What sets (2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone apart is its unique combination of a difluorophenyl group and a thiazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a difluorophenyl group and a thiazepane ring, which may impart distinct chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17F2NOS with a molecular weight of 333.39 g/mol. The structure includes:
- Difluorophenyl Group : Enhances lipophilicity and metabolic stability.
- Thiazepane Ring : Contributes to the compound's unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in various signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Antimicrobial Properties
Research indicates that compounds containing thiazepane rings often exhibit significant antimicrobial activity. The presence of the difluorophenyl moiety may enhance this effect by altering the compound's physicochemical properties, thus influencing its permeability and interaction with microbial membranes .
Anticancer Potential
Studies have shown that similar thiazepane derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Investigations into this compound are ongoing to determine its efficacy against various cancer cell lines .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
These results indicate a promising potential for further development as an anticancer agent.
Mechanistic Studies
Further mechanistic studies are required to fully understand how this compound interacts with cellular targets. Initial findings suggest that it may act as an enzyme inhibitor, disrupting critical pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative analysis with other thiazepane derivatives reveals that this compound exhibits unique properties due to its specific substitution pattern:
Compound Name | Biological Activity |
---|---|
(3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan) | Moderate antimicrobial effects |
(3,4-Difluorophenyl)(7-(pyridin-2-yl)-1,4-thiazepan) | Anticancer properties |
This uniqueness makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
(2,6-difluorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-14-7-4-8-15(20)17(14)18(22)21-10-9-16(23-12-11-21)13-5-2-1-3-6-13/h1-8,16H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMSHZNRSJWZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.